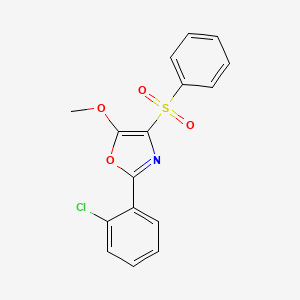

2-(2-Chlorophenyl)-5-methoxy-4-(phenylsulfonyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

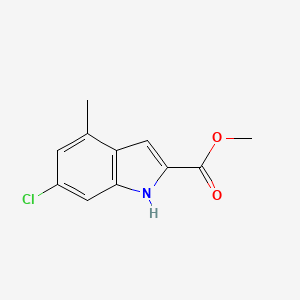

Oxazoles are a class of organic compounds with a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . They are important in the field of medicinal chemistry due to their presence in many biologically active compounds . The compound you mentioned has additional functional groups attached to the oxazole ring, including a chlorophenyl group, a methoxy group, and a phenylsulfonyl group. These groups could potentially influence the compound’s properties and biological activity.

Molecular Structure Analysis

The molecular structure of a compound like this would consist of an oxazole ring with the additional functional groups attached at the 2, 4, and 5 positions of the ring. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, including direct arylation, alkenylation, and annulation . The specific reactions that “2-(2-Chlorophenyl)-5-methoxy-4-(phenylsulfonyl)oxazole” might undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, its molecular weight, and its shape .Scientific Research Applications

Synthesis and Application in Complex Molecules

2-(2-Chlorophenyl)-5-methoxy-4-(phenylsulfonyl)oxazole serves as a foundational building block in the synthesis of more complex molecules. For instance, its utility in the total synthesis of siphonazoles A and B, unique natural products, has been demonstrated. The preparation of 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole and its elaboration into complex oxazoles underscores its significance in organic synthesis (Zhang & Ciufolini, 2009).

Scaffold for Synthetic Elaboration

This compound also acts as a valuable scaffold for synthetic elaboration. The creation of 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole demonstrates its versatility in affording extended oxazoles, leading to a range of products through reactions with various alkyl halides. This includes applications in the synthesis of anti-inflammatory agents like Oxaprozin (Patil & Luzzio, 2016).

Anticancer Potential

Significant in the field of medicinal chemistry, a series of 4-arylsulfonyl-1,3-oxazoles derived from this compound have shown notable anticancer activities. Among these, specific derivatives demonstrated high activity against cancer cell lines, indicating the compound’s potential as a lead for further antitumor studies (Zyabrev et al., 2022).

Methodology in Organic Synthesis

A general methodology for preparing 2,5-disubstituted-1,3-oxazoles involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, which is highly reactive with various electrophiles. This process highlights the compound’s role in facilitating the synthesis of diversely substituted oxazoles (Williams & Fu, 2010).

Optoelectronic Properties and Synthesis

The synthesis of novel bicyclic oxazolidine compounds, including those derived from 2-(2-Chlorophenyl)-5-methoxy-4-(phenylsulfonyl)oxazole, has been explored. These studies involve characterizing their optoelectronic properties using density functional theory, providing insights into their potential applications in material science (Abbas et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many oxazole derivatives have been found to have antimicrobial, anticancer, anti-inflammatory, and other activities . The specific mechanism of action would need to be determined through biological testing and study.

Safety and Hazards

properties

IUPAC Name |

4-(benzenesulfonyl)-2-(2-chlorophenyl)-5-methoxy-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4S/c1-21-16-15(23(19,20)11-7-3-2-4-8-11)18-14(22-16)12-9-5-6-10-13(12)17/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPDDHQMHBZKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(O1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2807484.png)

![Tert-butyl N-[(1S,5S,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2807488.png)

![Ethyl 4-oxo-3-phenyl-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2807489.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807490.png)

![5-(4-benzylpiperidin-1-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2807493.png)

![2-methoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2807501.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2807503.png)

![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2807505.png)

![ethyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2807506.png)